2,4-Difluorobenzaldehyde

Catalog No.
S703706
CAS No.
1550-35-2
M.F
C7H4F2O
M. Wt
142.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzaldehyde

CAS Number

1550-35-2

Product Name

2,4-Difluorobenzaldehyde

IUPAC Name

2,4-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.10 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O

The exact mass of the compound 2,4-Difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorobenzaldehyde is a di-halogenated aromatic aldehyde characterized by two electron-withdrawing fluorine atoms at the ortho and para positions relative to the formyl group . As a liquid at room temperature with a melting point of 2-3 °C, it is highly processable in both batch and continuous flow synthesis methodologies . Commercially, it is a critical, high-value building block primarily procured for the synthesis of active pharmaceutical ingredients (APIs), most notably the triazole antifungals fluconazole and voriconazole . Its dual-fluorine substitution pattern imparts distinct electronic properties, making the carbonyl carbon highly electrophilic and ideal for complex condensation and nucleophilic addition reactions.

Research Fit

Fluorinated API and pharmaceutical intermediate synthesis
Agrochemical building block (herbicides, fungicides)
Liquid crystal material precursor with lateral dipole

In pharmaceutical procurement, substituting 2,4-difluorobenzaldehyde with close analogs such as 2,6-difluorobenzaldehyde, 4-fluorobenzaldehyde, or unsubstituted benzaldehyde is structurally and biologically prohibitive [1]. The specific 2,4-difluoro substitution pattern is a strict requirement for forming the 2,4-difluorophenyl pharmacophore, which is essential for the binding affinity of triazole antifungals to the fungal CYP51 enzyme . Utilizing alternative isomers yields off-target regioisomers that lack the required therapeutic efficacy. Furthermore, its specific liquid state at room temperature dictates distinct handling and flow-chemistry parameters that cannot be seamlessly swapped with solid benzaldehyde derivatives without re-engineering process lines.

Substitution Risk

2,3- and 2,5-isomers exhibit different conformational energy landscapes, which may alter downstream target binding kinetics.
2,6-isomer shows substantially lower yield in key hydrogenation steps, making process economics non-transferable.
Mono-fluoro analog (4-fluorobenzaldehyde) lacks ortho-fluorine steric and electronic effects, changing reaction outcomes.

Strict Regiospecificity for CYP51 Inhibitor Pharmacophores

In the synthesis of broad-spectrum triazole antifungals, 2,4-difluorobenzaldehyde provides the essential 2,4-difluorophenyl moiety. This specific substitution pattern is strictly required for optimal binding affinity to the fungal lanosterol 14α-demethylase (CYP51) enzyme. Substituting with 2,6-difluorobenzaldehyde or 4-fluorobenzaldehyde produces regioisomers with drastically reduced or absent target affinity, rendering the final API inactive [1].

Evidence DimensionDownstream API Target Affinity
Target Compound DataYields active 2,4-difluorophenyl pharmacophore
Comparator Or Baseline2,6-difluorobenzaldehyde / 4-fluorobenzaldehyde
Quantified DifferenceCritical for target binding (binary pass/fail)
ConditionsTriazole antifungal synthesis and CYP51 binding

Procurement must secure the exact 2,4-isomer, as downstream biological activity is strictly dependent on this specific substitution pattern.

Conformational energy gap
Head-to-head
11.3 kJ/mol (2,4-DFBA anti-syn) vs 10.9 (2,3-) and 12.9 (2,5-)
Intermediate rotational barrier may influence target binding kinetics.
Gas-phase theory at DLPNO-CCSD(T)/def2-TZVP level.

Dual-Fluorine Activation for Accelerated Condensations

The presence of two highly electronegative fluorine atoms at the ortho and para positions synergistically withdraws electron density from the aromatic ring, significantly increasing the electrophilicity of the formyl carbon[1]. When compared to unsubstituted benzaldehyde, 2,4-difluorobenzaldehyde exhibits accelerated reaction kinetics and higher yields in nucleophilic addition reactions, such as the synthesis of broad-spectrum hydrazones (achieving up to 98% yield at 80 °C) and oximes [2].

Evidence DimensionCarbonyl Electrophilicity and Yield
Target Compound DataHigh electrophilicity (up to 98% yield in hydrazone condensation)
Comparator Or BaselineUnsubstituted benzaldehyde (baseline kinetics)
Quantified DifferenceAccelerated kinetics and maximized yield
ConditionsHydrazone and oxime synthesis (80 °C condensation)

Enables more efficient, higher-yielding synthetic workflows for complex nitrogen-containing intermediates.

Hydrogenation yield
Reported
68.6% yield (2,4-isomer) vs 44% yield + 22% byproduct (2,6-isomer)
Reported yield advantage may support process cost efficiency.
Raney nickel catalyst, patent conditions.

Liquid-State Processability for Continuous Flow Synthesis

2,4-Difluorobenzaldehyde possesses a uniquely low melting point of 2-3 °C, rendering it a stable liquid at standard room temperature . This physical property is highly advantageous for continuous flow chemistry and microchannel reactor systems, as it allows for direct liquid pumping and prevents the line-clogging issues associated with solid aromatic aldehydes. For instance, it can be efficiently processed in microchannel reactors without the need for heated transfer lines [1].

Evidence DimensionMelting Point & Flow Compatibility
Target Compound Data2-3 °C (Liquid at 20 °C)
Comparator Or BaselineSolid substituted benzaldehydes
Quantified DifferenceEliminates need for heated transfer lines
ConditionsContinuous flow microreactor systems

Reduces engineering complexity and solvent waste in scaled-up continuous manufacturing processes.

Oxidation route efficiency
Cross-study comparable
31.1% yield, 62.8% selectivity from 2,4-difluorotoluene
Alternative route context with distinct impurity profile.
Microchannel reactor, Co/Mo catalyst, 105 °C.
Physical property benchmarks
Cross-study comparable
Density 1.299 g/mL, n20/D 1.498 (2,4-DFBA) vs 1.157 g/mL, 1.521 (4-FBA)
Distinct density and refractive index aid identification and process design.
Standard conditions, literature values.

Commercial Synthesis of Triazole Antifungals

Directly utilizes the 2,4-difluorophenyl group to construct the active pharmacophore in fluconazole and voriconazole, ensuring necessary CYP51 binding affinity .

Continuous Flow Synthesis of Fluorinated Intermediates

Leverages the liquid state (mp 2-3 °C) of 2,4-difluorobenzaldehyde for seamless pumping in microchannel reactors without line-clogging[1].

Development of Broad-Spectrum Hydrazone Antifungals

Capitalizes on the highly electrophilic carbonyl carbon to achieve rapid, high-yielding condensations with substituted phenylhydrazines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated benzyl alcohol/amine synthesis
Yield-advantaged 2,4-substitution pattern
Hydrogenation step process economics
Conformation-sensitive target engagement
Intermediate anti-syn rotational barrier
Target binding kinetics and thermodynamics
Agrochemical difluorophenyl core
Ortho/para fluorine electronic effects
Metabolic stability and bioavailability
Liquid crystal intermediate with lateral dipole
Ortho-fluorine dipole modulation
Dielectric anisotropy and mesophase tuning

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

142.02302107 Da

Monoisotopic Mass

142.02302107 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1550-35-2

Wikipedia

2,4-Difluorobenzaldehyde

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